The compound 2-[[5-(3-Chloro-6-methoxy-1-benzothiophen-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone is a complex organic molecule with significant research implications. Its molecular formula is , and it has a molecular weight of approximately 522 g/mol. The compound is characterized by its unique structural features, including a triazole ring and a chlorinated benzothiophene moiety, which contribute to its potential biological activities .
The compound falls under the category of triazoles, which are five-membered heterocycles containing three nitrogen atoms. Triazoles are known for their diverse biological activities, including antifungal and anti-inflammatory properties . This particular compound's structure suggests potential applications in medicinal chemistry.
The synthesis of 2-[[5-(3-Chloro-6-methoxy-1-benzothiophen-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. Key steps may include:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields and purity .
The molecular structure of this compound features several notable components:
InChI=1S/C26H20ClN3O3S2/c1-32-18-10-8-16(9-11-18)21(31)15-34-26-29-28-25(30(26)17-6-4-3-5-7-17)24-23(27)20-13-12-19(33-2)14-22(20)35-24/h3-14H,15H2,1-2H3The InChI key for this compound is PSPDSDSNXSERIQ-UHFFFAOYSA-N, which provides a unique identifier for database searches .
This compound can participate in various chemical reactions typical for triazoles and thiols:
Technical details regarding these reactions often involve specific reagents and conditions tailored to achieve desired outcomes without side reactions .
The mechanism of action for compounds like 2-[[5-(3-Chloro-6-methoxy-1-benzothiophen-2-yl)-4-pheny]-1,2,4-triazol-3-y]sulfanyl]-1-(4-methoxyphenyl)ethanone typically involves:
Data supporting these mechanisms often come from in vitro studies demonstrating efficacy against specific pathogens or disease models .
The physical properties of this compound include:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 522 g/mol |
| Solubility | Varies with solvent |
| Stability | Stable under normal conditions |
Relevant analyses often involve spectroscopic techniques (e.g., NMR, IR) to confirm structure and purity .
The compound has potential applications in various fields:
Its diverse structural components position it as a candidate for further exploration in drug discovery processes aimed at treating infectious diseases or inflammatory conditions .
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7